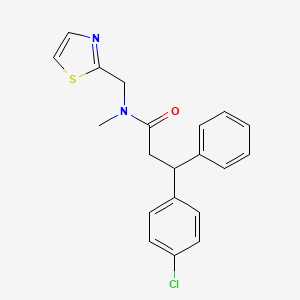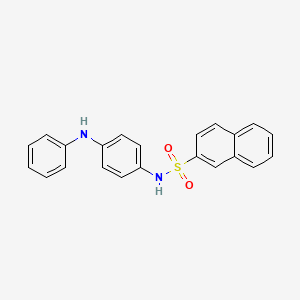![molecular formula C22H17N3O5 B6135590 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6135590.png)
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC) and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide involves the inhibition of protein kinase C (this compound), which plays a crucial role in cell proliferation and survival. By inhibiting this compound, this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of amyloid beta, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potent inhibitory activity against protein kinase C. This makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of this compound based on the structure of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyanoacetamide with ethyl 3-bromo-4-methoxybenzoate in the presence of potassium carbonate. The resulting compound is then reacted with 5-(4-nitrophenyl)-2-furaldehyde in the presence of sodium methoxide to obtain the final product.
Applications De Recherche Scientifique
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-2-29-19-5-3-4-17(13-19)24-22(26)16(14-23)12-20-10-11-21(30-20)15-6-8-18(9-7-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAFZHQEWQJWHY-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)
![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methylacetamide](/img/structure/B6135526.png)
![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6135532.png)
![2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B6135543.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B6135576.png)

![2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)
![9-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135603.png)
![1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6135609.png)